molecular formula C17H26N2O B2442547 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide CAS No. 946208-75-9

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide

Cat. No.: B2442547
CAS No.: 946208-75-9
M. Wt: 274.408
InChI Key: YAQODLYHCIOTHL-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pivalamide group attached to a quinoline moiety, which imparts unique chemical and biological properties. Quinoline derivatives are known for their diverse applications in medicinal chemistry, including their use as antimalarial, antibacterial, and anticancer agents.

Scientific Research Applications

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent. Its unique structure allows for interactions with various biological targets, making it a valuable scaffold for drug development.

    Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a therapeutic agent for various diseases.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other quinoline derivatives and as a building block for complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be introduced by hydrogenation of the quinoline core using a suitable catalyst like palladium on carbon.

    Attachment of the Pivalamide Group: The final step involves the reaction of the tetrahydroquinoline derivative with pivaloyl chloride in the presence of a base such as triethylamine to form the desired pivalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, palladium on carbon

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Functionalized quinoline derivatives

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the pivalamide group may enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a wide range of biological activities.

    Tetrahydroquinoline: A reduced form of quinoline with enhanced biological properties.

    Pivalamide Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide is unique due to the combination of the quinoline core and the pivalamide group, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, bioavailability, and target specificity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-17(2,3)16(20)18-10-9-13-7-8-15-14(12-13)6-5-11-19(15)4/h7-8,12H,5-6,9-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQODLYHCIOTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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